![molecular formula C25H25N3O4S2 B2866292 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-46-2](/img/structure/B2866292.png)
2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
The compound “2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives . This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of thiophene derivatives, like the one , often involves heterocyclization of various substrates . Indole derivatives, which are part of this compound, are known to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives .Molecular Structure Analysis
The molecular formula of this compound is C24H23N3O4S2 and it has a molecular weight of 481.59. The structure includes an indole nucleus, a benzamido group, and a tetrahydrobenzo[b]thiophene-3-carboxamide group.Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties. In a study, 3-substituted-indolin-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity . One of the derivatives, 3-(3-hydroxyphenyl)-indolin-2-one, showed the highest anti-inflammatory activity, inhibiting nitric oxide production related to inflammation and suppressing the production of TNF-α and IL-6 .
Anticancer Activity
Indole derivatives have been explored for their anticancer properties. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents. For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant properties, which can help in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have shown antitubercular activity, which could be beneficial in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties, which could be useful in the management of diabetes .
properties
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-26-24(30)22-19-7-3-5-9-21(19)33-25(22)27-23(29)17-10-12-18(13-11-17)34(31,32)28-15-14-16-6-2-4-8-20(16)28/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYMWQDCPABAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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